N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide
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Overview
Description
N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a quinazoline core, and a piperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the furan ring and the piperazine moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify its functional groups, such as reducing the quinazoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups to the piperazine moiety.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject for studying reaction mechanisms.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound may have therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar structure but different functional groups.
Other Quinazoline Derivatives: Compounds with a quinazoline core, which may have similar biological activities but differ in their substituents and overall structure.
Uniqueness: N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide stands out due to its combination of a furan ring, a quinazoline core, and a piperazine moiety
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H35N5O6S/c1-2-32(33(42)37-21-27-9-6-18-45-27)48-36-38-29-20-31-30(46-23-47-31)19-28(29)35(44)41(36)22-24-10-12-25(13-11-24)34(43)40-16-14-39(15-17-40)26-7-4-3-5-8-26/h3-13,18-20,32H,2,14-17,21-23H2,1H3,(H,37,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLLPUXMMYZAJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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